3-Chloro-2-(methoxymethoxy)phenylboronic acid
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Description
3-Chloro-2-(methoxymethoxy)phenylboronic acid is a chemical compound with the molecular formula C8H10BClO4 . It has a molecular weight of 216.43 .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring substituted with a boronic acid group, a chlorine atom, and a methoxymethoxy group . The InChI code for this compound is 1S/C8H10BClO4/c1-13-5-14-8-6(9(11)12)3-2-4-7(8)10/h2-4,11-12H,5H2,1H3 .Physical and Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 216.43 . The compound is typically stored in a refrigerated environment .Scientific Research Applications
Organic Synthesis Applications
Phenylboronic acids, including derivatives like 3-Chloro-2-(methoxymethoxy)phenylboronic acid, play a critical role in organic synthesis, particularly in cross-coupling reactions. For instance, phenylboronic acids are utilized in the ruthenium-catalyzed aromatic C-H silylation, enabling regioselective modification of arylboronic acids and their further application in Suzuki-Miyaura coupling reactions (Ihara & Suginome, 2009). Similarly, they are instrumental in the synthesis of supramolecular assemblies through hydrogen bonding and the creation of complex molecular structures (Pedireddi & Seethalekshmi, 2004).
Supramolecular Chemistry
Phenylboronic acids, due to their ability to form reversible complexes with saccharides and other polyols, are utilized in designing supramolecular assemblies. These compounds facilitate the creation of structurally sophisticated systems with potential applications in sensor technology and molecular recognition (Pedireddi & Seethalekshmi, 2004).
Sensor Development
The unique properties of phenylboronic acids, including their interaction with sugars, enable the development of responsive materials and sensors. For example, derivatives of phenylboronic acid are employed in glucose sensors due to their specific binding to sugars, which can be used for monitoring glucose levels in biological fluids (Jin et al., 2010).
Material Science
In materials science, phenylboronic acids contribute to the fabrication of smart materials that can respond to external stimuli, such as pH changes or the presence of specific molecules. These responsive materials find applications in drug delivery systems, where they can control the release of therapeutics in response to the biological environment (Jin et al., 2010).
Catalysis
Phenylboronic acids also serve as catalysts in various organic reactions, facilitating the synthesis of complex organic molecules with high efficiency and selectivity. Their catalytic activity is particularly valuable in green chemistry applications, where minimizing the environmental impact of chemical processes is crucial (Nemouchi et al., 2012).
Properties
IUPAC Name |
[3-chloro-2-(methoxymethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO4/c1-13-5-14-8-6(9(11)12)3-2-4-7(8)10/h2-4,11-12H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGUYLBIFIOJNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Cl)OCOC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681873 |
Source
|
Record name | [3-Chloro-2-(methoxymethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.43 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-47-1 |
Source
|
Record name | Boronic acid, B-[3-chloro-2-(methoxymethoxy)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-47-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-Chloro-2-(methoxymethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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